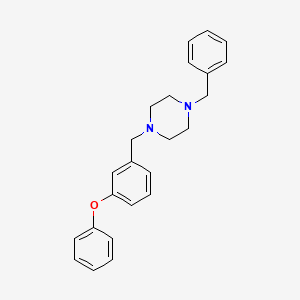
1-benzyl-4-(3-phenoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-4-(3-phenoxybenzyl)piperazine, also known as BPP, is a synthetic compound that belongs to the piperazine family. BPP has been extensively studied for its potential pharmacological applications, particularly in the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
1-benzyl-4-(3-phenoxybenzyl)piperazine has been extensively studied for its potential pharmacological applications. It has been shown to have potent anticonvulsant, anxiolytic, and antidepressant effects in animal models. 1-benzyl-4-(3-phenoxybenzyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, 1-benzyl-4-(3-phenoxybenzyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of traumatic brain injury.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-4-(3-phenoxybenzyl)piperazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety and seizure activity. 1-benzyl-4-(3-phenoxybenzyl)piperazine has been shown to enhance GABAergic neurotransmission, leading to its anxiolytic and anticonvulsant effects. 1-benzyl-4-(3-phenoxybenzyl)piperazine may also act on other neurotransmitter systems, such as the dopaminergic and serotonergic systems, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-benzyl-4-(3-phenoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anxiolytic and anticonvulsant effects. 1-benzyl-4-(3-phenoxybenzyl)piperazine has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. Additionally, 1-benzyl-4-(3-phenoxybenzyl)piperazine has been shown to have antioxidant and anti-inflammatory effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. 1-benzyl-4-(3-phenoxybenzyl)piperazine has also been extensively studied in animal models, making it a well-established compound for use in research. However, there are also some limitations to the use of 1-benzyl-4-(3-phenoxybenzyl)piperazine in lab experiments. 1-benzyl-4-(3-phenoxybenzyl)piperazine has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 1-benzyl-4-(3-phenoxybenzyl)piperazine has not been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-4-(3-phenoxybenzyl)piperazine. One area of research is the development of more potent and selective 1-benzyl-4-(3-phenoxybenzyl)piperazine analogs. These analogs may have improved pharmacological properties and may be useful in the treatment of a wider range of neurological disorders. Additionally, there is a need for further studies on the safety and efficacy of 1-benzyl-4-(3-phenoxybenzyl)piperazine in human subjects. Finally, 1-benzyl-4-(3-phenoxybenzyl)piperazine may have potential applications in the treatment of other diseases, such as cancer and cardiovascular disease, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, 1-benzyl-4-(3-phenoxybenzyl)piperazine is a synthetic compound that has been extensively studied for its potential pharmacological applications, particularly in the treatment of neurological disorders. The synthesis method of 1-benzyl-4-(3-phenoxybenzyl)piperazine is well-established, and it has a number of biochemical and physiological effects. 1-benzyl-4-(3-phenoxybenzyl)piperazine has several advantages for lab experiments, but there are also some limitations. Finally, there are several future directions for the study of 1-benzyl-4-(3-phenoxybenzyl)piperazine, including the development of more potent and selective analogs and further studies on its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 1-benzyl-4-(3-phenoxybenzyl)piperazine involves the reaction of benzyl chloride with 3-phenoxybenzylamine in the presence of sodium hydroxide. The resulting product is then reacted with piperazine in the presence of acetic acid to yield 1-benzyl-4-(3-phenoxybenzyl)piperazine. The synthesis method has been optimized to produce high yields of pure 1-benzyl-4-(3-phenoxybenzyl)piperazine.
Propiedades
IUPAC Name |
1-benzyl-4-[(3-phenoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-3-8-21(9-4-1)19-25-14-16-26(17-15-25)20-22-10-7-13-24(18-22)27-23-11-5-2-6-12-23/h1-13,18H,14-17,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YETFRKTWSJIWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6071262.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)

![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)

![7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071301.png)
![ethyl 4-(2-chlorobenzyl)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B6071306.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071310.png)
![{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
![2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6071320.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B6071321.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B6071326.png)